Cytidine-5'-triphosphate-d14 (dilithium)

Description

Contextualizing Deuterium-Labeled Ribonucleotides in Biomedical Science

Deuterium-labeled ribonucleotides are variations of the essential building blocks of RNA where specific hydrogen atoms are substituted with deuterium (B1214612). This isotopic substitution is a cornerstone of various research applications, particularly in the fields of medicinal chemistry and molecular biology. acs.org The use of deuterium imparts a greater mass to the molecule without altering its fundamental chemical properties and biological activity. This subtle change allows researchers to distinguish and track these labeled molecules within complex biological systems.

In biomedical science, these labeled compounds are invaluable for studying the structure and function of RNA, understanding the mechanisms of enzymes that interact with nucleotides, and elucidating the pathways of nucleic acid metabolism. scienceopen.comgoogle.com For instance, the incorporation of deuterated ribonucleotides into RNA can help in simplifying complex Nuclear Magnetic Resonance (NMR) spectra, a technique used to determine the three-dimensional structure of molecules. scienceopen.comnih.gov Furthermore, the kinetic isotope effect observed with deuterated compounds can provide insights into the mechanisms of enzymatic reactions and DNA damage. scienceopen.comnih.gov

Significance of Stable Isotope Tracers in Molecular Biology and Biochemistry

Stable isotope tracers are non-radioactive isotopes of elements that can be incorporated into molecules to study their metabolic fate within a biological system. nih.govnih.gov Commonly used stable isotopes include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov These tracers are powerful tools because they allow scientists to follow the journey of a molecule through various biochemical reactions and metabolic pathways. nih.govyoutube.com

The core advantage of stable isotope tracing is its ability to provide detailed insights into the dynamic processes of metabolism in both healthy and diseased states. nih.gov Researchers can introduce a labeled substrate, like a deuterated amino acid or glucose, into cells or an organism and then use techniques such as mass spectrometry or NMR to detect the labeled atoms in downstream metabolites. nih.govelsevierpure.com This allows for the mapping of metabolic fluxes, the identification of novel metabolic pathways, and the understanding of how genetic or environmental factors can alter cellular metabolism. nih.gov This methodology is central to research in areas like cancer metabolism, where it helps to identify the unique metabolic reprogramming that cancer cells undergo to support their rapid growth. nih.govnumberanalytics.com

Overview of Cytidine-5'-triphosphate-d14 (dilithium) as a Research Probe

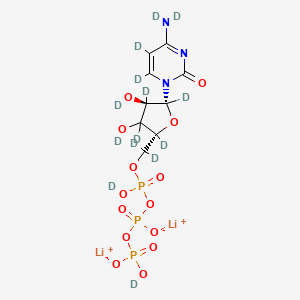

Cytidine-5'-triphosphate-d14 (dilithium) is a deuterated form of Cytidine-5'-triphosphate (CTP), an essential nucleotide. medchemexpress.com CTP serves as a fundamental building block for the synthesis of RNA and is involved in various cellular processes, including lipid biosynthesis. medchemexpress.commedchemexpress.com The "-d14" designation indicates that fourteen hydrogen atoms in the molecule have been replaced by deuterium. The dilithium (B8592608) salt form aids in the stability and handling of the compound.

As a research probe, Cytidine-5'-triphosphate-d14 (dilithium) is used as a stable isotope-labeled internal standard for quantitative analyses and as a tracer in metabolic studies. medchemexpress.cominvivochem.com When introduced into a cellular system, it participates in the same biochemical reactions as its natural counterpart, CTP. medchemexpress.com Scientists can then track the incorporation of the deuterated cytidine (B196190) into newly synthesized RNA or other molecules. This allows for precise measurement of the rates of RNA synthesis and turnover, providing a clearer picture of gene expression dynamics and cellular regulation. The enzymatic synthesis of deuterated CTP often involves the conversion from a correspondingly labeled Uridine-5'-triphosphate (UTP) using the enzyme CTP synthetase. scienceopen.commedchemexpress.com

Interactive Data Table: Properties of Cytidine-5'-triphosphate-d14 (dilithium)

| Property | Value |

| Synonyms | 5'-CTP-d14 dilithium, Cytidine triphosphate-d14 dilithium |

| Molecular Formula | C₉H₂D₁₄Li₂N₃O₁₄P₃ |

| Function | Building block for nucleotides and nucleic acids, lipid biosynthesis. medchemexpress.com |

| Primary Application | Research probe and stable isotope tracer. medchemexpress.com |

| Related Unlabeled Compound | Cytidine-5'-triphosphate (CTP) medchemexpress.com |

Properties

Molecular Formula |

C9H14Li2N3O14P3 |

|---|---|

Molecular Weight |

509.2 g/mol |

IUPAC Name |

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,4R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7-,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,13D,14D;;/hD4 |

InChI Key |

OFXQOIVYFQDFTK-MRLOCGKPSA-L |

Isomeric SMILES |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2([C@](C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |

Canonical SMILES |

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Methodologies

Enzymatic Synthesis of Deuterated Nucleoside Triphosphates

Enzymatic synthesis offers significant advantages over purely chemical routes for producing nucleoside-5'-triphosphates (NTPs), including high regio- and stereoselectivity under mild reaction conditions. scienceopen.com For deuterated CTP, the general strategy involves a cascade of enzymatic reactions that sequentially phosphorylate a deuterated cytidine (B196190) precursor.

A key breakthrough was the development of an enzymatic approach for synthesizing deuterated ribonucleoside 5'-triphosphates starting from isotopically labeled precursors like glycerol (B35011) or glucose. scienceopen.com This method can produce milligram quantities of NTPs suitable for various applications, including NMR spectroscopy. scienceopen.com The synthesis of deuterated CTP, however, is often performed separately from other NTPs because the final enzyme in the pathway, CTP synthetase (CTPS), requires tightly controlled reaction conditions. scienceopen.com

The foundation of synthesizing the d14-CTP molecule is the preparation of a ribose sugar where all carbon-bound hydrogens are replaced with deuterium (B1214612). While many studies focus on specific deuteration at single positions (e.g., 1′-D, 2″-D, 3′-D, 4′-D, or 5′,5″-D2) for probing specific structural features scienceopen.combu.edu, the principles can be extended to achieve full deuteration.

The primary strategy involves using a deuterated starting material, such as deuterated glucose, and processing it through enzymatic pathways. nih.gov For instance, enzymes of the pentose-phosphate pathway can efficiently convert labeled glucose into labeled ribose. nih.gov This labeled ribose then serves as the scaffold upon which the rest of the nucleotide is built. An enzymatic approach has been successfully used to prepare nucleotides deuterated at the H2'' position of the ribose ring with over 80% efficiency. nih.gov Similarly, methods exist for incorporating deuterium at the 1', 4', or 5' positions. nih.gov By using a fully deuterated glucose and conducting the enzymatic reactions in deuterium oxide (D₂O), it is possible to produce a per-deuterated ribose moiety for subsequent steps.

For d14-CTP, this would involve:

Chemical synthesis of deuterated precursors : This includes the synthesis of a fully C-deuterated D-ribose (e.g., [1,2,3,4,5,5-²H₆]-D-ribose) and a deuterated cytosine base.

Enzymatic assembly and phosphorylation : The chemically synthesized deuterated ribose is converted into deuterated 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). This activated sugar is then coupled with a nucleobase (uracil, in this case) and subsequently converted through a series of enzymatic steps to the final CTP product. scienceopen.com

This hybrid approach has been effectively used to create various modified sugar nucleotides, demonstrating the promiscuity of the required enzymes toward non-native substrates. acs.org The final dilithium (B8592608) salt form is achieved during purification and formulation.

A cascade of kinase and synthetase enzymes is essential for the conversion of a deuterated nucleoside (or its precursor) into the final triphosphate form. researchgate.net The key enzymatic steps are as follows:

Initial Phosphorylation : A specifically deuterated D-ribose is first phosphorylated by a ribokinase to produce deuterated ribose-5-phosphate (B1218738). scienceopen.com

Activation : The ribose-5-phosphate is then pyrophosphorylated by PRPP synthetase to yield deuterated PRPP. scienceopen.com

Base Addition and Monophosphate Formation : The deuterated PRPP is coupled with a uracil (B121893) base by uracil phosphoribosyltransferase (UPRT) to form deuterated Uridine-5'-monophosphate (UMP).

Sequential Phosphorylation : The monophosphate is converted to the diphosphate (B83284) (UDP) by a nucleoside monophosphate kinase (NMPK) , and then to the triphosphate (UTP) by a nucleoside diphosphate kinase (NDPK) . These steps require a phosphate (B84403) donor, typically ATP. researchgate.netyoutube.com

Amination to CTP : The final and rate-limiting step is the amination of the deuterated UTP to produce deuterated CTP. This reaction is catalyzed by CTP synthetase (CTPS) , which uses glutamine as the nitrogen source and ATP for energy. scienceopen.comwikipedia.org

Efficient production often employs an ATP regeneration system, using enzymes like acetate (B1210297) kinase or pyruvate (B1213749) kinase, to replenish the ATP consumed during the phosphorylation steps. scienceopen.comnih.gov The activities of these kinases, particularly CTP synthetase, can be allosterically regulated or modulated by phosphorylation, which is a critical consideration for optimizing reaction yields. wikipedia.orgnih.govnih.gov

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Deuterated CTP

| Enzyme | Abbreviation | Role in Synthesis |

|---|---|---|

| Ribokinase | - | Phosphorylates deuterated ribose to ribose-5-phosphate. scienceopen.com |

| PRPP Synthetase | - | Converts ribose-5-phosphate to 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP). scienceopen.com |

| Uracil Phosphoribosyltransferase | UPRT | Couples uracil to PRPP to form UMP. scienceopen.com |

| Uridine Monophosphate Kinase | UMPK | Phosphorylates UMP to UDP. youtube.com |

| Nucleoside Diphosphate Kinase | NDPK | Phosphorylates UDP to UTP. youtube.com |

| CTP Synthetase | CTPS | Catalyzes the final amination of UTP to CTP. scienceopen.comwikipedia.org |

| Pyruvate Kinase / Acetate Kinase | PK / ACK | Used in ATP regeneration systems to drive phosphorylation steps. scienceopen.comnih.gov |

Stable Isotope Incorporation Techniques

The incorporation of stable isotopes like deuterium is fundamental to producing Cytidine-5'-triphosphate-d14. These techniques are designed to replace specific hydrogen atoms with deuterium with high efficiency.

Achieving the d14 state in CTP requires a combination of strategies to label both non-exchangeable (C-H) and exchangeable (O-H, N-H) positions.

Labeling Non-Exchangeable Positions : The most robust method for deuterating the carbon backbone is to start the synthesis with deuterated precursors. nih.gov As described, using fully deuterated glucose or chemically synthesized deuterated ribose ensures the stable incorporation of deuterium into the ribose ring. nih.govnih.gov Similarly, a deuterated cytosine or uracil precursor would be needed to label the base.

Labeling Exchangeable Positions : Hydrogens attached to oxygen and nitrogen atoms are readily exchangeable with the solvent. Therefore, conducting the final enzymatic reactions and purification steps in deuterium oxide (D₂O) ensures that all O-H and N-H protons are replaced with deuterons, completing the d14 labeling. researchgate.net

The enzymatic and chemoenzymatic platforms used for deuterium labeling are versatile and can be adapted for multilabeling. nih.gov It is common to incorporate other stable isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), in addition to deuterium. nih.govsilantes.com

This multilabeling approach is particularly powerful for NMR studies of large and complex biomolecules like RNA and DNA. nih.govnih.gov For example, a nucleotide can be synthesized with a deuterated ribose ring (to simplify proton NMR spectra by reducing resonance line-width) and a ¹³C/¹⁵N-labeled base (for specific heteronuclear correlation experiments). nih.govnih.gov By growing microorganisms on media containing D₂O, ¹⁵NH₄Cl as the nitrogen source, and a ¹³C-carbon source (like ¹³C-glucose or ¹³C-acetate), it is possible to produce proteins and nucleotides that are uniformly labeled with all three isotopes. nih.gov These multiply-labeled building blocks are crucial for advanced structural and dynamic studies of nucleic acids and their protein complexes. nih.govnih.govresearchgate.net

Table 2: Examples of Isotopic Labeling Patterns for Nucleotides

| Labeled Nucleotide Example | Isotope(s) | Starting Material(s) / Method | Purpose |

|---|---|---|---|

| Specifically Deuterated NTPs scienceopen.combu.edu | ²H | Specifically labeled D-ribose (e.g., [1'-²H]-D-ribose) | Probing specific H-atom roles; simplifying NMR spectra. scienceopen.com |

| Uniformly Labeled NTPs nih.gov | ¹³C, ¹⁵N | ¹³C-glucose, ¹⁵N-ammonium salts | Uniform labeling for general NMR structural studies. |

| Perdeuterated, ¹³C/¹⁵N Labeled NTPs nih.gov | ²H, ¹³C, ¹⁵N | D₂O, ¹³C-acetate, ¹⁵N-ammonium chloride | Advanced NMR of large systems; reduces relaxation for higher sensitivity. nih.gov |

| Chemoenzymatically C6-Deuterated GDP-d-Man acs.org | ²H | Chemical modification followed by enzymatic pyrophosphorylation | Mechanistic studies of specific enzymes. acs.org |

Analytical Purity and Identity Assessment for Research Applications

To ensure the suitability of Cytidine-5'-triphosphate-d14 (dilithium) for research applications, rigorous analytical testing is required to confirm its chemical identity, isotopic enrichment, and purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the chemical purity of CTP and separating it from potential impurities and related substances, such as CMP and CDP. nih.gov Different HPLC methods can be utilized:

Ion-Exchange Chromatography: Anion-exchange columns are effective for separating nucleotides based on the negative charge of their phosphate groups. CTP, with its triphosphate moiety, is retained more strongly than CDP and CMP, leading to a clear separation. nih.gov

Reversed-Phase Ion-Pair HPLC: This method uses a standard reversed-phase column (like C18) with an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) in the mobile phase. semanticscholar.org This technique allows for excellent separation and quantification of CTP.

| Parameter | Ion-Exchange HPLC nih.gov | Reversed-Phase Ion-Pair HPLC semanticscholar.org |

| Column | Anion-exchange WAX-1 | Luna ODS C18 |

| Mobile Phase | Gradient elution | Methanol-tetrabutylammonium hydroxide (B78521) with potassium dihydrogen phosphate (pH 4.0) |

| Detection | UV at 260 nm | UV at 271 nm |

| Typical Retention Time for CTP | 4.432 min | Varies based on exact conditions |

| Separated Impurities | CMP, CDP | Related cytidine compounds |

Mass Spectrometry (MS):

Mass spectrometry is indispensable for confirming the molecular weight and, therefore, the successful incorporation of the 14 deuterium atoms. High-resolution mass spectrometry, often coupled with HPLC (LC-MS), provides precise mass data.

Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for analyzing polar molecules like nucleotides. It can be operated in negative ion mode to detect the deprotonated molecular ions of CTP. The mass difference between the deuterated and non-deuterated CTP confirms the isotopic labeling.

Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment the parent ion, providing structural information and helping to locate the positions of the deuterium atoms. The fragmentation pattern of deuterated CTP will differ from its non-labeled counterpart. nih.gov

| Analytical Technique | Purpose | Expected Observation for Cytidine-5'-triphosphate-d14 (dilithium) |

| High-Resolution MS | Confirm molecular weight and isotopic enrichment | A molecular weight increase of approximately 14 Da compared to unlabeled CTP. |

| LC-MS/MS | Structural confirmation and impurity identification | Fragmentation pattern consistent with the CTP structure, with mass shifts in fragments containing deuterium. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and the specific sites of deuteration.

Proton (¹H) NMR: In ¹H NMR spectra, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration. chemicalbook.com

Deuterium (²H) NMR: This technique can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.

Carbon-13 (¹³C) NMR: The ¹³C spectrum will show changes in the multiplicity of signals for carbons attached to deuterium atoms due to C-D coupling.

Phosphorus-31 (³¹P) NMR: ³¹P NMR is used to confirm the presence and connectivity of the triphosphate chain.

| Nucleus | Observation | Reference |

| ¹H | Absence or reduction of signals at deuterated positions. | chemicalbook.com |

| ¹³C | Altered splitting patterns for carbons bonded to deuterium. | chemicalbook.com |

| ³¹P | Signals confirming the triphosphate group. | |

| ²H | Direct detection of deuterium signals. |

By combining these analytical methodologies, researchers can ensure the high purity and correct isotopic labeling of Cytidine-5'-triphosphate-d14 (dilithium), which is critical for its reliable use in quantitative and mechanistic studies.

Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution. innovationnewsnetwork.com The use of isotopically labeled compounds like Cytidine-5'-triphosphate-d14 significantly enhances the capabilities of NMR-based research.

Deuterated nucleoside triphosphates (NTPs) are invaluable for the structural analysis of nucleic acids like RNA. scienceopen.com Cytidine-5'-triphosphate-d14 can be used in the enzymatic synthesis of RNA molecules via in vitro transcription. scienceopen.comnih.gov Incorporating these deuterated nucleotides into an RNA chain allows for targeted structural investigations using NMR. For large biomolecules, which typically produce complex and overlapping NMR spectra, selective deuteration helps to isolate specific signals and interactions. innovationnewsnetwork.com For instance, the stereo-specific deuteration of nucleotides provides direct access to crucial structural parameters by enabling the unambiguous assignment of specific proton resonances in the NMR spectra. nih.gov This approach is fundamental to understanding the intricate three-dimensional structures that govern the biological functions of RNA. innovationnewsnetwork.com

One of the most significant advantages of deuteration in NMR spectroscopy is the simplification of otherwise crowded spectra. pharmatutor.org This is especially critical for large proteins and nucleic acids. ox.ac.uk Deuterium (B1214612) (²H) possesses a much smaller magnetic moment than hydrogen (¹H) and resonates at a different frequency, making it "invisible" in a standard ¹H NMR experiment. pharmatutor.org When hydrogen atoms in a molecule are replaced by deuterium, two key effects simplify the resulting spectrum:

Elimination of Signals: The signals corresponding to the replaced protons disappear from the ¹H spectrum. pharmatutor.org

Removal of Coupling: The spin-spin coupling interactions between the replaced protons and their neighbors are removed. This causes complex multiplets (quartets, triplets, etc.) to collapse into simpler signals (doublets, singlets), significantly improving spectral resolution. pharmatutor.orgox.ac.uk

This reduction in spectral crowding and improvement in linewidths allows for more accurate analysis and assignment of the remaining proton signals, which is essential for the structural determination of complex biomolecules. ox.ac.ukresearchgate.net

A multi-nuclear NMR approach is often employed to comprehensively characterize nucleotides and nucleic acids, with each nucleus providing complementary information.

¹H NMR: Provides detailed information about the local electronic environment of hydrogen atoms. While fundamental, the ¹H spectra of nucleotides can be complex due to extensive scalar couplings.

¹³C NMR: Probes the carbon backbone of the molecule. ¹³C chemical shifts are highly sensitive to the conformation of the ribose sugar and the glycosidic bond angle, allowing researchers to distinguish between different structural states (e.g., C2'-endo vs. C3'-endo sugar puckers). nih.gov

¹⁵N NMR: Used for studying the nitrogenous bases, providing insights into hydrogen bonding and base-pairing interactions within a nucleic acid structure.

³¹P NMR: Directly observes the phosphorus nuclei in the triphosphate chain. It is an exceptionally powerful tool for evaluating the structure, integrity, and chemical environment of the phosphate (B84403) groups in nucleotides and the phosphodiester backbone of nucleic acids. nih.govtrilinkbiotech.com

Table 1: NMR Nuclei for Nucleotide Characterization

| Nucleus | Structural Information Provided | Reference |

| ¹H | Local proton environment, scalar coupling networks | |

| ¹³C | Carbon skeleton, ribose sugar pucker, glycosidic torsion angles | nih.gov |

| ¹⁵N | Nitrogenous base environment, hydrogen bonding | N/A |

| ³¹P | Phosphate chain environment, cation binding, backbone conformation (BI/BII) | nih.govtrilinkbiotech.com |

The solvent kinetic isotope effect (SKIE) is a powerful tool for probing enzyme mechanisms, particularly to determine if a proton transfer is involved in the rate-limiting step of a reaction. mdpi.com This is achieved by comparing the reaction rate in normal water (H₂O) to that in heavy water (D₂O). chem-station.com A significant change in the rate (either normal, kH/kD > 1, or inverse, kH/kD < 1) suggests the involvement of solvent-exchangeable protons in the reaction mechanism. mdpi.comnih.gov NMR spectroscopy can be used as an analytical method to follow these reactions. For example, ¹H NMR can be employed to measure the yields of deuterated versus non-deuterated products when a reaction is carried out in a 50:50 mixture of H₂O and D₂O, allowing for the determination of the primary deuterium kinetic isotope effect. nih.gov This provides valuable insight into the transition state of enzyme-catalyzed reactions involving nucleotides. nih.gov

Mass Spectrometry (MS) Based Quantitation and Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the sensitive and selective identification and quantification of nucleotides in complex biological samples. nih.gov Methods like LC-tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode allow for the precise measurement of intracellular nucleotide concentrations. nih.govnih.gov

In this context, a deuterated compound like Cytidine-5'-triphosphate-d14 serves as an ideal internal standard for the quantification of endogenous, unlabeled CTP. nih.gov An internal standard is a known quantity of a substance added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the analyte (natural CTP), it behaves similarly during sample extraction, purification, and chromatography. However, it is easily distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the natural CTP to that of the known amount of deuterated internal standard, analysts can accurately calculate the concentration of CTP in the original sample, correcting for any variability or sample loss during the procedure. nih.gov This approach has been successfully used to develop validated methods for quantifying CTP and related nucleotides in cell lines with high precision and low limits of quantification. nih.govresearchgate.net

Table 2: Example of LC-MS/MS Method for Nucleotide Quantification

| Analyte | Lower Limit of Quantification (LLOQ) | Technique | Application | Reference |

| CTP | 0.01 µg/mL | LC-MS/MS | Quantification in human follicular lymphoma cell line | nih.gov |

| dCTP | 0.01 µg/mL | LC-MS/MS | Quantification in human follicular lymphoma cell line | nih.gov |

| araCTP | 0.1 µg/mL | LC-MS/MS | Quantification in human follicular lymphoma cell line | nih.gov |

Quantitative Analysis of Labeled Nucleotides in Biological Systems

The accurate measurement of labeled nucleotides like Cytidine-5'-triphosphate-d14 within a complex biological matrix is crucial for the integrity of isotope tracing studies. The primary analytical technique for this purpose is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.netjove.comnih.gov This method offers high sensitivity and selectivity, allowing for the precise quantification of nucleotides from cell or tissue extracts. researchgate.net

The process typically involves the extraction of metabolites from the biological sample, often using a cold solvent mixture to quench metabolic activity and precipitate proteins. jove.com The extracted analytes are then separated using high-performance liquid chromatography (HPLC), which can employ various column chemistries, such as porous graphitic carbon (PGC) or reversed-phase C18, to resolve different nucleotides. jove.comnih.govcreative-proteomics.com

Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where specific mass transitions from a precursor ion to a product ion are monitored for both the analyte (d14-CTP) and a co-analyzed stable isotope-labeled internal standard. nih.govresearchgate.netcreative-proteomics.com The use of a suitable internal standard, which has similar chemical and physical properties to the analyte, is critical for correcting variations in sample processing and instrument response, thereby enhancing the precision and accuracy of quantification. nih.govproquest.com Methods have been developed to achieve lower limits of quantification in the range of 0.01 to 0.1 µg/mL for CTP and related compounds in cell lines. nih.gov

Table 1: Typical Parameters for LC-MS/MS Quantitative Analysis of Nucleotides This table is a representative example of typical analytical conditions.

| Parameter | Description | Common Implementation | Reference |

|---|---|---|---|

| Sample Preparation | Extraction of metabolites from biological material. | Protein precipitation with cold methanol/acetonitrile/water solution. | jove.com |

| Chromatography | Separation of nucleotides. | Reversed-Phase (e.g., C18 column) or Porous Graphitic Carbon (PGC) HPLC. | nih.govcreative-proteomics.com |

| Ionization | Creation of gas-phase ions from the analyte. | Negative Ion Electrospray Ionization (ESI). | researchgate.netresearchgate.net |

| Detection Mode | Mass spectrometer setting for quantification. | Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. | nih.govresearchgate.net |

| Quantification | Calculation of analyte concentration. | Ratio of analyte peak area to a known concentration of a stable isotope-labeled internal standard. | nih.govmdpi.com |

Elucidation of Metabolic Intermediates using Isotopic Labeling

Isotopic labeling with compounds like Cytidine-5'-triphosphate-d14 is a cornerstone of metabolic flux analysis (MFA), a technique used to measure the rates of reactions in a metabolic network. creative-proteomics.comnih.gov When d14-CTP is introduced into a biological system, it acts as a tracer, allowing researchers to follow the path of the deuterium atoms as they are incorporated into various downstream metabolites. mdpi.com

CTP is a fundamental building block with several key physiological functions. It serves as a precursor for the synthesis of RNA and DNA and is involved in the biosynthesis of phospholipids (B1166683), such as phosphatidylcholine. creative-proteomics.comnih.gov By administering d14-CTP to cells, scientists can track the label's appearance in these macromolecules and their intermediates. For instance, the deuterium label can be traced through the pathways of nucleic acid synthesis or into the CDP-choline pathway for lipid synthesis.

This tracing process reveals which metabolic pathways are active and provides quantitative data on the flux, or turnover rate, through these pathways. creative-proteomics.comresearchgate.net Observing the rate at which the deuterium label from d14-CTP appears in various metabolic pools helps researchers understand how cells respond to different conditions, such as disease states or drug treatments. nih.gov In cultured cells, nucleotide pools typically reach an isotopic steady state, where the proportion of labeled and unlabeled molecules is constant, within approximately 24 hours, providing a sufficient window for studying these metabolic dynamics. nih.gov

Table 2: Potential Metabolic Fates of Deuterium from Cytidine-5'-triphosphate-d14 This table illustrates hypothetical metabolic products that could incorporate the deuterium label from d14-CTP.

| Metabolic Pathway | Precursor | Potential Labeled Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| RNA Synthesis | d14-CTP | Deuterated RNA | Measures the rate of transcription and RNA turnover. | creative-proteomics.comscienceopen.com |

| DNA Synthesis | d14-CTP | Deuterated dCTP, Deuterated DNA | Traces the conversion of ribonucleotides to deoxyribonucleotides and the rate of DNA replication. | google.com |

| Phospholipid Synthesis | d14-CTP | Deuterated CDP-choline, Deuterated Phosphatidylcholine | Elucidates flux through pathways of membrane lipid biosynthesis. | creative-proteomics.com |

| Glycosylation | d14-CTP | Deuterated CMP-sialic acid | Tracks the synthesis of nucleotide sugars used in protein and lipid glycosylation. | creative-proteomics.com |

High-Resolution Mass Spectrometry for Isotopic Tracing

High-Resolution Mass Spectrometry (HRMS) is a particularly powerful tool for stable isotope tracing studies. nih.gov Its main advantage lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision. doi.orgnih.gov This capability is essential for differentiating between molecules with very similar masses, a common challenge in metabolomics. nih.gov

When using multiple isotopic tracers, such as a deuterium-labeled compound and a ¹³C-labeled compound, lower-resolution instruments may be unable to distinguish between the resulting isotopologues. For example, the mass difference between an M+1 isotopologue containing one ²H (deuterium) versus one ¹³C is very small. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can operate at resolutions high enough (e.g., 100,000) to easily separate these ions, eliminating spectral interference and allowing for unambiguous quantification of each labeled species. nih.govnih.gov

This high resolving power ensures that the observed mass shift in a metabolite can be confidently attributed to the incorporation of the deuterium label from Cytidine-5'-triphosphate-d14. nih.gov It allows researchers to precisely calculate the isotopic enrichment in various metabolites, providing a clear and accurate picture of metabolic flux. nih.gov The ability to resolve fine isotopic signatures is critical for complex experiments that aim to simultaneously probe multiple intersecting metabolic pathways. nih.gov

Table 3: Mass Distinctions Enabled by High-Resolution Mass Spectrometry Illustrates the ability of HRMS to distinguish between different isotopes based on their precise mass differences.

| Isotope Substitution | Change in Nominal Mass (Da) | Change in Exact Mass (Da) | Significance for Isotope Tracing | Reference |

|---|---|---|---|---|

| ¹H → ²H (Deuterium) | +1 | +1.006277 | Basis of deuterium labeling studies. | nih.gov |

| ¹²C → ¹³C | +1 | +1.003355 | Basis of carbon-13 labeling studies. | nih.gov |

| ¹⁴N → ¹⁵N | +1 | +0.997035 | Basis of nitrogen-15 (B135050) labeling studies. | nih.gov |

| Comparison: ¹³C vs ²H | Same (1) | Δ = 0.002922 | Distinguishable only by HRMS, crucial for dual-labeling experiments. | nih.govnih.gov |

Biochemical and Metabolic Pathway Investigations

Elucidation of Pyrimidine (B1678525) Biosynthesis Pathways

The de novo synthesis of pyrimidine nucleotides is a fundamental process essential for cell growth and proliferation. nih.gov Cytidine-5'-triphosphate-d14 acts as a tracer to illuminate the key steps and regulatory mechanisms within this pathway.

The use of stable isotope-labeled precursors, such as deuterated cytidine (B196190) triphosphate, is a cornerstone of modern metabolic research. nih.gov These tracers allow for the direct visualization and quantification of newly synthesized molecules within a cell. biorxiv.orgresearchgate.net In the context of de novo pyrimidine biosynthesis, introducing Cytidine-5'-triphosphate-d14 enables the tracking of the labeled cytidine moiety as it is incorporated into RNA and DNA. This approach provides a dynamic view of nucleotide metabolism, revealing how cells adapt their synthetic pathways in response to different stimuli or pathological conditions. biorxiv.org For instance, in tumor cells where pyrimidine synthesis is often upregulated, deuterated CTP can be used to monitor the increased flux through this pathway and to assess the efficacy of therapeutic agents that target pyrimidine metabolism. wikipedia.orgnih.gov

Tracing of Lipid Biosynthesis Pathways

CTP is a critical precursor for the synthesis of various phospholipids (B1166683), which are essential components of cellular membranes. nih.gov Deuterated CTP allows for the detailed investigation of these lipid biosynthetic pathways.

A key step in the synthesis of several major phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL), is the formation of Cytidine Diphosphate-Diacylglycerol (CDP-DAG). nih.govnih.gov This reaction is catalyzed by CDP-diacylglycerol synthase (CDS), which transfers a cytidylyl group from CTP to phosphatidic acid (PA). usda.govnih.gov By using Cytidine-5'-triphosphate-d14, researchers can trace the flow of the labeled cytidine headgroup into the CDP-DAG intermediate and subsequently into the final phospholipid products. This allows for the quantification of the relative activities of different phospholipid synthesis pathways and how they are regulated. nih.gov For example, studies in yeast have shown that the availability of CTP can significantly influence the rate of phospholipid synthesis through the Kennedy and CDP-diacylglycerol pathways. nih.gov

The incorporation of the deuterium (B1214612) label from Cytidine-5'-triphosphate-d14 into CDP-DAG facilitates the tracking of this intermediate to its various downstream lipid products. nih.gov Using techniques like mass spectrometry, it is possible to identify and quantify the deuterated forms of phospholipids such as phosphatidylinositol, phosphatidylglycerol, and cardiolipin. nih.govnih.gov This provides a direct measure of the synthetic rates of these individual lipid species. Such analyses are crucial for understanding how cells maintain their specific membrane lipid compositions under different growth conditions or in response to stress. Furthermore, this approach can reveal alterations in lipid metabolism associated with various diseases. researchgate.net For instance, changes in the synthesis of specific phospholipids have been implicated in metabolic disorders and cancer. frontiersin.org

Metabolic Flux Analysis (MFA) with Deuterated Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. medchemexpress.com The use of stable isotope tracers, such as deuterium-labeled compounds, is central to MFA. nih.gov

By introducing Cytidine-5'-triphosphate-d14 into a biological system, researchers can monitor the distribution of the deuterium label throughout the metabolic network. researchgate.net This information, combined with a stoichiometric model of cellular metabolism, allows for the calculation of intracellular fluxes. nih.govnih.gov Deuterated tracers like d14-CTP are particularly useful for probing pathways that are directly or indirectly connected to nucleotide and lipid metabolism. nih.govnih.gov The resulting flux maps provide a detailed and quantitative understanding of cellular physiology, revealing how metabolic pathways are coordinated and regulated to meet the cell's needs. researchgate.net This knowledge is invaluable for identifying metabolic bottlenecks, discovering novel drug targets, and engineering cells for biotechnological applications.

Interactive Data Table: Key Enzymes in CTP-Related Metabolic Pathways

| Enzyme | Pathway | Substrates | Products | Regulatory Notes |

| Cytidine Triphosphate Synthase (CTPS) | Pyrimidine Biosynthesis | UTP, ATP, Glutamine | CTP, ADP, Glutamate | Allosterically inhibited by CTP; activated by GTP. nih.govwikipedia.orgnih.gov |

| CDP-Diacylglycerol Synthase (CDS) | Phospholipid Synthesis | CTP, Phosphatidic Acid | CDP-Diacylglycerol, Pyrophosphate | Key enzyme for the synthesis of PI, PG, and CL. nih.govnih.govusda.gov |

| Choline-phosphate cytidylyltransferase | Kennedy Pathway | CTP, Phosphocholine | CDP-Choline, Pyrophosphate | A key regulatory enzyme in phosphatidylcholine synthesis. nih.gov |

| Ethanolamine-phosphate cytidylyltransferase | Kennedy Pathway | CTP, Phosphoethanolamine | CDP-Ethanolamine, Pyrophosphate | Involved in phosphatidylethanolamine (B1630911) synthesis. nih.gov |

Interactive Data Table: Applications of Cytidine-5'-triphosphate-d14 in Research

| Research Area | Specific Application | Key Findings Enabled by d14-CTP |

| Cancer Biology | Tracing nucleotide synthesis in tumor cells. | Quantifying increased flux through the de novo pyrimidine pathway. wikipedia.org |

| Infectious Disease | Investigating essential metabolic pathways in pathogens. | Identifying potential drug targets in the lipid synthesis pathways of parasites. nih.gov |

| Neurobiology | Studying lipid metabolism in the brain. | Measuring the turnover rates of specific phospholipids in neural tissues. nih.gov |

| Metabolic Engineering | Optimizing production of valuable compounds in microorganisms. | Identifying and alleviating metabolic bottlenecks in engineered pathways. |

Quantifying Intracellular Metabolic Fluxes

Metabolic Flux Analysis (MFA) is a critical technique used to measure the rates (fluxes) of intracellular biochemical reactions. mdpi.comresearchgate.net The fundamental principle of MFA involves introducing a stable isotope-labeled substrate, such as a deuterated or ¹³C-labeled glucose or amino acid, into a cell culture at a metabolic steady state. nih.govepo.org This labeled substrate is then metabolized by the cells, and the isotope label is distributed throughout the metabolic network, including into the building blocks of nucleic acids like CTP.

Cytidine-5'-triphosphate is synthesized de novo from Uridine-5'-triphosphate (UTP) by the enzyme CTP synthase. medchemexpress.commedchemexpress.cn When cells are grown on a labeled precursor, the resulting UTP and CTP pools become isotopically enriched. By using techniques like mass spectrometry or NMR spectroscopy to measure the specific labeling pattern (isotopomer distribution) in CTP and its products, such as RNA, researchers can deduce the relative contributions of different pathways to its synthesis and consumption. nih.govnih.gov This allows for the calculation of the rates of pyrimidine biosynthesis and its integration with other central metabolic pathways. mdpi.com The core concept is that the labeling pattern of a metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. researchgate.net

Interactive Data Table: Illustrative Example of Flux-Dependent Labeling Patterns This table demonstrates how measuring the isotopic distribution in a product can help determine the fluxes of contributing pathways. Assume a metabolite 'C' is formed from two pathways: Pathway 1 (flux v1) using substrate 'A' and Pathway 2 (flux v2) using substrate 'B'.

| Substrate | Isotopic Label | Flux (Arbitrary Units) | Resulting Label in Product 'C' |

| A | Unlabeled (M+0) | v1 = 80 | % M+0 = (v1 / (v1+v2)) * 100 |

| B | Labeled (M+2) | v2 = 20 | % M+2 = (v2 / (v1+v2)) * 100 |

| Result | 80% M+0, 20% M+2 |

This simplified example illustrates that the isotopic makeup of product C directly reflects the relative rates of the pathways that produce it.

Investigation of Compartment-Specific Metabolism (e.g., NAD(P)H)

Eukaryotic cells are characterized by subcellular compartments, such as the cytosol and mitochondria, which host distinct sets of metabolic reactions. Understanding the metabolic activities within these specific compartments is crucial, as whole-cell measurements can mask important localized metabolic events. nih.govnih.gov Isotope tracing with compounds like Cytidine-5'-triphosphate-d14 or its deuterated precursors enables the study of this metabolic compartmentalization.

By physically separating cellular compartments and analyzing the isotopic enrichment of metabolites within each, researchers can quantify compartment-specific fluxes. nih.gov For instance, the metabolism of a labeled substrate like [3-²H]glucose can lead to deuterated intermediates that contribute to the synthesis of NAD(P)H, a critical redox cofactor. nih.gov The isotopic label on NAD(P)H can then be transferred to other molecules, and by tracking this label, the activity of key enzymes in different compartments can be determined. Studies have shown that accurately estimating the fluxes of iso-enzymes, such as cytosolic versus mitochondrial malic enzymes, heavily depends on subcellular labeling information. nih.gov Cytosolic malic enzyme, in particular, has been identified as a primary producer of the NADPH required for anabolic processes, and its flux can be poorly estimated without compartment-specific data. nih.gov

Interactive Data Table: Impact of Compartmental Data on Flux Estimation This table, based on findings in CHO cell studies, shows how flux estimations for key enzymes can differ significantly when using whole-cell (non-compartmented) versus compartment-specific labeling data. nih.gov

| Metabolic Flux | Estimation with Non-Compartmented Data (Relative Units) | Estimation with Compartment-Specific Data (Relative Units) | Significance of Discrepancy |

| Cytosolic Malic Enzyme (vME_cyt) | ~70 | 100 | Underestimates a key source of NADPH for biosynthesis. |

| Mitochondrial Malic Enzyme (vME_mit) | ~150 | 100 | Overestimates the mitochondrial contribution. |

| Aspartate/Glutamate Carrier (vAGC1) | Inaccurate | Accurate | Critical for shuttling metabolites between compartments. |

Application in Microbial and Mammalian Cell Metabolism Research

The use of deuterated nucleotides and their precursors is broadly applied across different biological systems.

In microbial research , techniques such as Raman microspectroscopy combined with deuterium isotope probing (Raman-DIP) allow for the investigation of metabolic activity at the single-cell level. nih.gov When bacteria are cultured with heavy water (D₂O) or a deuterated substrate, active cells incorporate deuterium into their biomass, which can be detected as a distinct Raman shift. This method reveals which cells within a complex community are metabolically active and how they utilize specific substrates. nih.gov Furthermore, in studies of intracellular pathogens like Salmonella, using specific labeled substrates that the host mammalian cells cannot metabolize allows for the exclusive tracking of the pathogen's metabolism. This approach has been used to identify active metabolic pathways, such as the Entner-Doudoroff pathway and de novo nucleotide synthesis, that are crucial for the pathogen's proliferation inside the host. nih.gov

In mammalian cell research , isotope tracing is fundamental to understanding metabolic reprogramming in diseases like cancer. nih.gov For example, by culturing cancer cells with ¹³C- or ²H-labeled glucose and glutamine, researchers can quantify the metabolic restructuring that occurs when a key protein, such as the mitochondrial citrate (B86180) transport protein (CTP), is deficient. nih.gov Such studies have revealed that loss of this transporter suppresses pyruvate (B1213749) dehydrogenase activity and induces alternative pathways for anaplerosis. Isotope-labeled CTP and its precursors are also vital in studying pyrimidine metabolism, which is often upregulated in proliferating cancer cells and represents a key therapeutic target. researchgate.netnih.gov

Enzymatic Mechanism and Kinase Studies

Isotope-labeled nucleotides like Cytidine-5'-triphosphate-d14 (dilithium) are invaluable tools for elucidating the mechanisms of enzymes, particularly those involved in nucleotide and phosphate (B84403) transfer reactions. The substitution of hydrogen with deuterium provides a subtle yet detectable probe to investigate enzyme kinetics, substrate binding, and reaction fidelity.

Substrate Specificity and Kinetic Parameters of Nucleotidyltransferases

Nucleotidyltransferases are a class of enzymes that catalyze the transfer of a nucleotide monophosphate from a nucleoside triphosphate to an acceptor molecule. Determining the substrate specificity and kinetic parameters (Kₘ and Vₘₐₓ) of these enzymes is essential for understanding their biological role.

Interactive Data Table: Substrate Specificity of Rat Liver CTP:Phosphoethanolamine Cytidylyltransferase This table presents kinetic data for the enzyme with various substrates, illustrating its high specificity for phosphoethanolamine. nih.gov

| Substrate | Apparent Kₘ (mM) | Vₘₐₓ (µmol/min per mg) |

| Phosphoethanolamine | 0.072 | 1.52 |

| Phosphomonomethylethanolamine | 0.11 | 0.24 |

| Phosphodimethylethanolamine | 6.8 | 0.044 |

| Phosphocholine | - | 0.00069 |

Investigation of Phosphate Transfer Reactions

Phosphate transfer reactions, which involve the transfer of a phosphoryl group from a donor like ATP or CTP to an acceptor, are fundamental to energy transduction, signal transduction, and biosynthesis. nih.gov The mechanism of these reactions often involves the formation of a high-energy, transient transition state. nih.gov

The use of isotopically labeled molecules is a powerful method for probing the structure of these transition states. By measuring the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can infer information about bond breaking and formation in the rate-determining step of a reaction. nih.govnih.gov While a deuterium label on the cytidine ring of CTP-d14 is not on the transferring phosphate group itself, it can still report on the reaction mechanism. Changes in the vibrational environment of C-D bonds during the conformational shifts required for substrate binding and catalysis can influence the reaction rate. This allows the deuterated nucleotide to act as a sensitive probe for conformational changes that are part of the reaction coordinate. The transfer of the phosphate group itself is often facilitated by the enzyme, which couples the energy-requiring step to the highly favorable hydrolysis of the triphosphate's phosphoanhydride bond. khanacademy.orgyoutube.com

Enzyme Fidelity Studies using Isotope-Labeled Nucleotides

Enzyme fidelity refers to the ability of an enzyme, such as a DNA or RNA polymerase, to correctly select and incorporate the proper substrate from a pool of similar molecules. For polymerases, this means accurately incorporating the nucleotide that is complementary to the template strand.

Isotope-labeled nucleotides are instrumental in studying this fidelity. silantes.com One advanced method involves the purely enzymatic, site-specific incorporation of a single isotope-labeled nucleotide into a strand of RNA. biorxiv.orgnih.gov For instance, a labeled cytidine monophosphate (derived from a labeled CTP) could be specifically placed at the 5' end of a short RNA fragment, which is then ligated to a longer, unlabeled RNA strand. nih.gov This creates a final product with a single, isotopically labeled nucleotide at a precise location. Using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can then unambiguously identify the signals from this specific labeled nucleotide. biorxiv.org This approach overcomes the spectral crowding and resonance overlap that often plagues NMR studies of large, uniformly labeled RNAs, allowing for a detailed analysis of the local conformation and dynamics, which confirms the successful and correct incorporation of the nucleotide by the enzyme. nih.gov

Applications in Nucleic Acid Research

In Vitro RNA Synthesis and Transcriptional Studies

The enzymatic synthesis of RNA in a controlled laboratory setting, known as in vitro transcription, is a cornerstone of nucleic acid research. baseclick.eunih.gov Deuterated CTP is readily incorporated into RNA transcripts by RNA polymerases, making it an invaluable component in these studies. scienceopen.comnih.gov

RNA polymerases, the enzymes responsible for transcribing DNA into RNA, efficiently recognize and utilize deuterated nucleoside triphosphates (NTPs) like Cytidine-5'-triphosphate-d14. baseclick.euscienceopen.com Researchers have demonstrated that specifically deuterated NTPs can be enzymatically synthesized and subsequently used in standard in vitro transcription protocols to produce RNA molecules labeled at specific sites. scienceopen.combu.edubu.edu This process allows for the creation of "designer" RNAs with deuterium (B1214612) incorporated at desired locations, which is essential for a variety of analytical experiments. The synthesis of these deuterated NTPs can be achieved through enzymatic methods starting from isotopically labeled precursors like glucose or glycerol (B35011), yielding milligram quantities sufficient for preparing RNA for structural studies. nih.govbu.edu

Deuterated CTP is a key reagent in RNA labeling, a process critical for tracking and visualizing RNA molecules in various experiments. baseclick.eu While traditional methods often use radioactive isotopes like ³²P, deuterium provides a stable, non-radioactive alternative. nih.govnih.gov The incorporation of deuterated nucleotides can be used in conjunction with amplification techniques to generate a large quantity of labeled RNA for downstream applications. These labeled transcripts are instrumental in gene expression studies, investigations into RNA interference (RNAi), and the development of RNA-based therapeutics. baseclick.eu

Structural Biology of RNA and DNA

Understanding the three-dimensional structure of nucleic acids is fundamental to comprehending their function. Deuterated nucleotides have become an indispensable tool for structural biologists, providing insights that are often unattainable with conventional methods. scienceopen.comnih.gov

The substitution of hydrogen with deuterium in nucleotides like CTP aids structural analysis in several ways. In Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, deuteration simplifies complex spectra by reducing resonance line-width and spectral overlap, which is particularly beneficial for studying larger RNA molecules (greater than 50 nucleotides). scienceopen.comnih.gov Furthermore, in Small-Angle Neutron Scattering (SANS), selective deuteration and a technique called contrast matching allow researchers to probe the structure of individual components within a larger RNA:RNA complex. nih.govbiorxiv.org This approach enables the direct analysis of conformational changes within RNA molecules as they form functional assemblies. nih.govbiorxiv.org

| Technique | Advantage of Using Deuterated Nucleotides | Research Focus |

| NMR Spectroscopy | Reduces spectral complexity and resonance line-width. scienceopen.comnih.gov | Determination of high-resolution 3D structures of RNA. nih.gov |

| SANS | Allows for contrast matching to study specific components within a complex. nih.gov | Analysis of conformational changes in RNA:RNA complexes. nih.govbiorxiv.org |

| Hydroxyl Radical Footprinting | Enables measurement of deuterium kinetic isotope effects to identify reactive sites. scienceopen.com | High-resolution mapping of solvent-accessible surfaces of RNA. scienceopen.combu.edu |

The interactions between nucleic acids and proteins are central to nearly all aspects of gene expression, regulation, and viral life cycles. promegaconnections.comresearchgate.netresearchgate.net Determining the precise locations of these interactions is crucial for understanding biological mechanisms. nih.govyoutube.com Isotopic labeling with deuterium is a powerful strategy in this field. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can map the interaction surfaces between proteins and DNA or RNA. nih.govresearchgate.net By comparing the rate of deuterium uptake in a protein in its free versus its nucleic acid-bound state, researchers can identify the regions of the protein that are protected upon binding. This provides a detailed footprint of the interaction site. nih.govresearchgate.net Similarly, incorporating deuterated nucleotides into RNA or DNA can help to pinpoint the specific nucleic acid residues involved in the interaction. scienceopen.com

Deuterated nucleotides provide a unique method for studying the chemical mechanisms of nucleic acid cleavage and damage. scienceopen.com By synthesizing DNA or RNA with deuterium at specific positions on the ribose or deoxyribose sugar, scientists can measure the deuterium kinetic isotope effect (KIE). This effect refers to the change in reaction rate when a hydrogen atom is replaced by deuterium. By observing where the KIE occurs during a cleavage reaction, researchers can determine which hydrogen atoms are abstracted by a cleaving agent, such as the hydroxyl radical. scienceopen.com This approach has been used to elucidate the mechanisms of widely used chemical footprinting agents and to gain a more detailed understanding of DNA damage caused by ionizing radiation. scienceopen.combu.edu Studies on DNA repair mechanisms, such as transcription-coupled repair, also benefit from these mechanistic insights, as they help to clarify how cells recognize and respond to various forms of DNA damage. nih.govekb.eg

Ribonucleotide and Deoxyribonucleotide Interconversion Studies

The intricate balance between ribonucleotide and deoxyribonucleotide pools is paramount for cellular processes such as DNA replication and repair. The enzymatic conversion of ribonucleotides to their deoxy counterparts is a critical control point in nucleic acid metabolism, primarily catalyzed by the enzyme ribonucleotide reductase (RNR). To elucidate the precise mechanisms and kinetics of this interconversion, researchers employ isotopically labeled compounds. Among these, Cytidine-5'-triphosphate-d14 (dilithium), a heavily deuterated analog of cytidine (B196190) triphosphate (CTP), serves as a powerful probe in these investigations.

The use of stable isotopes like deuterium (²H) offers a non-radioactive method to trace the metabolic fate of molecules and to study enzyme kinetics through the kinetic isotope effect (KIE). nih.gov The significant mass difference between hydrogen and deuterium can alter the rate of reactions where a carbon-hydrogen bond is cleaved in the rate-determining step, providing valuable insights into the reaction mechanism. epfl.chresearchgate.netprinceton.edu

Detailed Research Findings

Research in this area often involves incubating cells or purified enzymes with the deuterated substrate and subsequently analyzing the products using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govnih.govoup.com These methods allow for the precise quantification of both ribonucleotides and deoxyribonucleotides, enabling the determination of conversion rates and the identification of metabolic pathways. nih.govnih.govoup.com

While direct studies explicitly detailing the use of Cytidine-5'-triphosphate-d14 are not extensively published, the principles are well-established through research using other isotopically labeled nucleotides. For instance, studies using ¹⁴C-labeled precursors have been instrumental in tracing the metabolic fate of pyrimidines and purines. nih.govnih.govresearchgate.net Research with [5-³H]CDP has been a cornerstone in RNR activity assays, measuring the formation of labeled dCDP to determine enzyme kinetics. acs.org

The general pathway for the conversion of CTP to a deoxyribonucleotide involves several enzymatic steps. Initially, CTP is dephosphorylated to cytidine diphosphate (B83284) (CDP). Ribonucleotide reductase then catalyzes the reduction of the ribose moiety of CDP to 2'-deoxyribose, yielding deoxycytidine diphosphate (dCDP). nih.govmit.edumit.edu This dCDP is subsequently re-phosphorylated to deoxycytidine triphosphate (dCTP), which can then be incorporated into DNA.

The data from such studies are crucial for understanding the regulation of dNTP pools, which is vital for maintaining genomic integrity. Imbalances in these pools can lead to increased mutation rates and are associated with various diseases.

Interactive Data Tables

To illustrate the type of data generated in these studies, the following tables represent hypothetical findings from an experiment using a deuterated cytidine triphosphate to study ribonucleotide reductase activity.

Table 1: Kinetic Parameters of Ribonucleotide Reductase with Natural and Deuterated Substrates

This table showcases the kinetic isotope effect on the enzymatic activity of ribonucleotide reductase. A KIE value greater than 1 indicates that the C-H bond cleavage at the 2' position of the ribose is at least partially rate-limiting.

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Kinetic Isotope Effect (DVmax) |

| CDP | 5.2 | 1500 | 2.5 | 4.8 x 10⁵ | |

| CDP-d₇ | 5.3 | 1200 | 2.0 | 3.8 x 10⁵ | 1.25 |

Data are hypothetical and for illustrative purposes.

Table 2: Mass Spectrometry Analysis of Intracellular Nucleotide Pools After Incubation with Deuterated Cytidine

This table demonstrates the metabolic tracing of a deuterated cytidine precursor into various intracellular nucleotide pools, showing the extent of its conversion to deoxyribonucleotides.

| Time (hours) | [¹⁵N₃, d₇]-Cytidine (pmol/10⁶ cells) | [¹⁵N₃, d₇]-CTP (pmol/10⁶ cells) | [¹⁵N₃, d₇]-dCDP (pmol/10⁶ cells) | [¹⁵N₃, d₇]-dCTP (pmol/10⁶ cells) |

| 0 | 1000 | 0 | 0 | 0 |

| 2 | 450 | 350 | 25 | 80 |

| 4 | 200 | 210 | 45 | 150 |

| 8 | 50 | 90 | 60 | 200 |

Data are hypothetical and for illustrative purposes, assuming the use of a precursor that is both deuterated and nitrogen-15 (B135050) labeled for clarity in tracing.

These studies, powered by the use of heavily labeled compounds like Cytidine-5'-triphosphate-d14 (dilithium), are fundamental to advancing our understanding of nucleic acid metabolism and for the development of therapeutic agents that target these essential pathways.

Advanced Research Methodologies and Future Directions

Integration of Multi-Isotope Tracing Approaches

The true power of isotope tracing is often realized when multiple isotopic labels are used concurrently. The integration of CTP-d14 with other stable isotopes, such as ¹³C and ¹⁵N, allows for a multi-dimensional analysis of metabolic pathways, a technique central to the field of isotope-assisted metabolic flux analysis (iMFA). nih.gov This approach provides a more comprehensive and quantitative map of cellular metabolism than single-isotope experiments. nih.govnih.gov

In a typical multi-isotope tracing experiment, cells might be cultured in a medium containing ¹³C-labeled glucose and deuterated cytidine (B196190) (the precursor to CTP-d14). By using mass spectrometry or NMR spectroscopy to analyze the resulting metabolites and macromolecules, researchers can simultaneously track the flow of carbon atoms from glucose into various pathways (like glycolysis and the TCA cycle) and the incorporation of cytidine into RNA and DNA. nih.govmit.edu This dual-tracing strategy is invaluable for dissecting the interplay between central carbon metabolism and nucleotide biosynthesis. For example, it can reveal how cancer cells, known for their altered metabolism, source the building blocks for rapid proliferation. mit.edu

Metabolic flux analysis (MFA) uses the labeling patterns from these experiments to calculate the rates (fluxes) of intracellular reactions. nih.gov The conceptual basis of MFA is that the isotopic composition of a metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov By introducing CTP-d14 alongside other tracers, researchers can resolve fluxes through converging pathways with greater accuracy.

Table 1: Example of a Multi-Isotope Tracing Experimental Design

| Isotopic Tracer | Labeled Precursor | Primary Metabolic Pathway Traced | Analytical Technique |

| Deuterium (B1214612) (²H) | Cytidine (leading to CTP-d14) | Pyrimidine (B1678525) nucleotide salvage and synthesis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Carbon-13 (¹³C) | Glucose or Glutamine | Central carbon metabolism, de novo nucleotide synthesis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Nitrogen-15 (B135050) (¹⁵N) | Glutamine or Ammonium salts | Amino acid and nucleotide metabolism | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

The data generated from such experiments can distinguish between the de novo synthesis of pyrimidine nucleotides (which would incorporate ¹³C and ¹⁵N from primary metabolites) and the salvage pathway (which would directly utilize the deuterated cytidine). This distinction is critical for understanding cellular strategies for nucleotide pool maintenance under various physiological and pathological conditions.

Development of Novel Assays and Reporter Systems

The unique physical properties of CTP-d14 facilitate the development of innovative assays and reporter systems for monitoring enzymatic activity and nucleic acid synthesis. The increased mass imparted by the 14 deuterium atoms makes it readily distinguishable from its natural counterpart by mass spectrometry (MS). nih.gov

Mass Spectrometry-Based Assays: Highly sensitive MS-based methods can be designed to quantify the incorporation of deuterated cytidine from CTP-d14 into newly synthesized RNA or DNA. nih.gov This forms the basis of powerful assays to measure the rates of transcription and replication. In these assays, cells are pulsed with the deuterated precursor. Nucleic acids are then extracted, hydrolyzed into individual nucleosides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of deuterated cytidine to unlabeled cytidine provides a direct and quantitative measure of new nucleic acid synthesis over the labeling period. This approach offers a non-radioactive alternative to traditional methods and can be applied to study the effects of drugs or genetic modifications on DNA/RNA synthesis. isotope.com

Reporter Systems: While direct reporter systems for CTP-d14 are less common than fluorescent protein-based systems, the principles of its detection can be integrated into broader reporter frameworks. nih.govyoutube.com For instance, a system could be designed where the expression of a specific gene, under the control of a regulatory element of interest, is measured by quantifying the incorporation of CTP-d14 into its mRNA transcript. This provides a direct readout of transcriptional activity. youtube.com Furthermore, "caged" nucleotide technology, where a photolabile group is attached to the nucleotide, offers another avenue for innovation. nih.gov A caged, deuterated CTP could be synthesized, allowing for its light-induced release within a cell or in an in vitro reaction, enabling precise temporal control over its availability for enzymatic reactions. nih.gov

Table 2: Advanced Assays Utilizing CTP-d14

| Assay Type | Principle | Information Gained | Key Advantage |

| LC-MS-based RNA/DNA Synthesis Assay | Cells are pulsed with a CTP-d14 precursor. Nucleic acids are isolated, digested, and the ratio of labeled to unlabeled cytidine is measured. | Rate of global or gene-specific transcription and replication. | High sensitivity, quantitative, non-radioactive. |

| Enzyme Kinetic Isotope Effect Assay | The rate of an enzyme-catalyzed reaction is compared using CTP versus CTP-d14 as a substrate. | Mechanistic insights into enzymatic reactions involving C-H bond cleavage. | Provides information on the rate-limiting steps of a reaction. nih.gov |

| Positional Isotope Exchange (PIE) | Using specifically labeled ATP and UTP, this method can probe for phosphorylated intermediates in the CTP synthetase reaction. nih.gov | Elucidation of enzyme reaction mechanisms. nih.gov | Detects transient intermediates that are otherwise difficult to observe. nih.gov |

Computational Modeling and Isotope Modeling in Metabolic Research

Computational modeling is an essential partner to isotope tracing studies, providing the framework to interpret complex datasets and extract meaningful biological insights. nih.govresearchgate.net Data generated using CTP-d14 is particularly valuable when integrated into genome-scale metabolic models (GEMs) and analyzed using computational approaches like Flux Balance Analysis (FBA). youtube.com

FBA is a mathematical method used to predict metabolic flux distributions in a biological system at steady state. youtube.com By providing the model with constraints derived from experimental measurements—such as the uptake rate of a ¹³C-labeled nutrient and the incorporation rate of deuterated cytidine into biomass (RNA/DNA)—researchers can generate more accurate and realistic predictions of metabolic behavior. researchgate.net

Isotope modeling specifically simulates the flow of isotopes through a metabolic network. youtube.com When fed with data from multi-isotope tracing experiments involving CTP-d14, these models can:

Quantify pathway usage: Determine the relative contributions of the de novo and salvage pathways to the CTP pool.

Identify metabolic bottlenecks: Pinpoint enzymes or transporters that limit the flux of nucleotides.

Simulate perturbations: Predict how the metabolic network will respond to genetic knockouts or drug treatments that affect nucleotide metabolism. nih.gov

The combination of CTP-d14 tracing and computational modeling allows for a systems-level understanding of nucleotide metabolism. researchgate.net For example, researchers can model how a cancer cell might reroute its metabolism to sustain nucleotide production when one pathway is inhibited, potentially revealing new targets for combination therapies. mit.edu This predictive power is a key advantage of integrating experimental isotope tracing with in silico modeling. nih.gov

Interdisciplinary Applications in Chemical Biology and Biochemistry

The utility of CTP-d14 extends beyond metabolic flux analysis, finding important applications in the interdisciplinary fields of chemical biology and biochemistry. researchgate.net

Chemical Biology: In chemical biology, stable isotopes are used to create subtle perturbations to biological systems to probe their function. The deuterium kinetic isotope effect (KIE) is a prime example. nih.govresearchgate.net Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions involving the cleavage of this bond can proceed more slowly. nih.gov While CTP-d14 is primarily designed as a tracer, its deuteration could potentially influence the kinetics of certain enzymes that interact with the cytidine base, offering a tool to study enzyme mechanisms where C-H bond activation is involved. More broadly, deuterated building blocks like CTP-d14 are crucial for synthesizing labeled nucleic acid probes used to track RNA and DNA in living cells, visualize their localization, and study their interactions with proteins and small molecules. isotope.com

Biochemistry and Structural Biology: In biochemistry, CTP-d14 is an invaluable tool for studying the enzymes of nucleotide metabolism, such as CTP synthetase, which catalyzes the final step in CTP biosynthesis. researchgate.net By using CTP-d14 in kinetic assays, researchers can gain insights into the enzyme's mechanism and substrate specificity. nih.gov

Furthermore, in NMR spectroscopy, the uniform or selective deuteration of RNA samples is a critical strategy for simplifying complex spectra and overcoming problems related to signal overlap and line broadening, especially for larger RNA molecules. nih.govnih.gov While CTP-d14 itself is heavily deuterated, it serves as a precursor that can be incorporated into RNA. By using a mixture of deuterated and protonated ribonucleotides, researchers can prepare RNA molecules with specific labeling patterns. nih.govsilantes.com This enables the determination of high-resolution 3D structures of RNA and RNA-protein complexes, providing fundamental insights into their biological functions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.